Product packaging for 4-Chloro-5-fluoropyridin-2-OL(Cat. No.:)

4-Chloro-5-fluoropyridin-2-OL

Cat. No.: B13443130
M. Wt: 147.53 g/mol
InChI Key: BWJYSNBZGMCWNU-UHFFFAOYSA-N
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Description

Contextualization within the Landscape of Fluorinated and Chlorinated Heterocycles

Fluorinated and chlorinated heterocycles are of paramount importance in medicinal chemistry and materials science. nih.govmdpi.com The incorporation of fluorine and chlorine atoms into a heterocyclic framework can significantly alter the molecule's physical, chemical, and biological properties. nih.govchim.it Fluorine, with its high electronegativity and small size, can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates. nih.gov Chlorine, also an electron-withdrawing group, provides a reactive handle for various chemical transformations. nih.gov

The combination of both fluorine and chlorine on a pyridine (B92270) ring, as seen in 4-Chloro-5-fluoropyridin-2-ol, creates a molecule with distinct electronic properties and reactivity. chim.it This dual halogenation offers a platform for selective chemical modifications, a highly desirable feature in the synthesis of complex target molecules. nih.gov The presence of both a chloro and a fluoro substituent allows for differential reactivity, enabling sequential and site-specific reactions.

Significance of Pyridinol Scaffolds as Versatile Building Blocks

The pyridinol scaffold, a pyridine ring bearing a hydroxyl group, is a fundamental component in the synthesis of a wide array of chemical compounds. iipseries.org The hydroxyl group can act as a nucleophile, a directing group for further substitution, or be converted into other functional groups. This versatility makes pyridinols essential starting materials and intermediates in organic synthesis. iipseries.orgvulcanchem.com

The 2-pyridone tautomer of pyridin-2-ol is a particularly important structural motif found in numerous natural products and biologically active molecules. iipseries.orgossila.com These scaffolds are integral to the development of pharmaceuticals, agrochemicals, and functional materials. iipseries.orgacs.org The ability to introduce various substituents onto the pyridinol ring allows for the fine-tuning of molecular properties to achieve desired functions. rsc.org

Historical Development and Emerging Trends in Halogenated Pyridine Chemistry

The synthesis of halogenated pyridines has a long history, with early methods often requiring harsh reaction conditions and yielding mixtures of isomers. acs.orgacs.orgnsf.gov The selective introduction of halogens at specific positions of the pyridine ring has been a persistent challenge for synthetic chemists due to the electron-deficient nature of the ring. nih.govacs.org

However, recent decades have witnessed significant advancements in this area. The development of novel catalytic systems and synthetic methodologies has revolutionized the regioselective halogenation of pyridines. acs.org For instance, methods involving phosphine-mediated halogenation and the use of Zincke imine intermediates have enabled the functionalization of previously inaccessible positions on the pyridine ring under mild conditions. nsf.govresearchgate.net

A prominent emerging trend is the "ring-opening, functionalization, ring-closing" strategy, which allows for highly regioselective modifications of the pyridine core. nsf.gov This approach has been successfully applied to the synthesis of a diverse set of 3-halopyridines. nsf.gov Furthermore, late-stage functionalization, the introduction of functional groups at a late step in a synthetic sequence, is a growing area of interest, and halogenated pyridines play a crucial role as precursors for such transformations. acs.orgchemrxiv.org

The unique substitution pattern of this compound, with halogens at the 4- and 5-positions and a hydroxyl group at the 2-position, places it at the intersection of these historical challenges and modern synthetic innovations. Its structure suggests potential for a range of chemical transformations, making it a compound of interest for further investigation and application in organic synthesis.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H3ClFNO B13443130 4-Chloro-5-fluoropyridin-2-OL

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H3ClFNO

Molecular Weight

147.53 g/mol

IUPAC Name

4-chloro-5-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H3ClFNO/c6-3-1-5(9)8-2-4(3)7/h1-2H,(H,8,9)

InChI Key

BWJYSNBZGMCWNU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CNC1=O)F)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 5 Fluoropyridin 2 Ol and Its Precursors

De Novo Synthesis Approaches to the Pyridine (B92270) Ring System

De novo synthesis offers the advantage of building the pyridine core with the desired substitution pattern incorporated from acyclic precursors, often allowing for high regioselectivity. illinois.educolab.ws

Cyclization Reactions Utilizing Precursors for Regioselective Halogenation

A powerful strategy for constructing substituted pyridin-2-ones (the tautomeric form of pyridin-2-ols) involves the cyclocondensation of functionalized acyclic precursors. While a direct synthesis of 4-chloro-5-fluoropyridin-2-ol via a single cyclization is not prominently documented, analogous syntheses of halogenated pyridones provide a clear blueprint. The Guareschi-Thorpe condensation, for instance, utilizes a cyanoacetamide, a 1,3-dicarbonyl compound, and a base to form a substituted 2-pyridone.

To achieve the desired 4-chloro-5-fluoro substitution, a plausible precursor would be a halogenated 1,3-dicarbonyl equivalent. For example, the reaction of 2-chloro-3-ketoesters or analogous fluorinated building blocks with cyanoacetamide could theoretically yield the core structure. The challenge lies in the synthesis and stability of these highly functionalized acyclic precursors.

Another relevant approach is the Hantzsch pyridine synthesis, which, although traditionally used for dihydropyridines, can be adapted for pyridine synthesis. researchgate.net A modified Hantzsch-like reaction could involve the condensation of a halogenated β-ketoester, an aldehyde, and an ammonia (B1221849) source, followed by oxidation to the aromatic pyridine ring.

Reaction Type Generic Precursors Potential Product Key Features
Guareschi-ThorpeHalogenated 1,3-dicarbonyl, Cyanoacetamide, BaseHalogenated Pyridin-2-oneConvergent; builds the pyridone ring directly.
Modified HantzschHalogenated β-ketoester, Aldehyde, AmmoniaDihydropyridine (requires oxidation)Versatile; allows for multiple points of substitution.

Functionalization of Pre-formed Pyridine Rings

This approach involves the initial synthesis of a simpler, often commercially available, pyridine derivative, which is then elaborated through a series of functionalization steps. A common and effective strategy begins with pyridine N-oxide. The N-oxide activates the pyridine ring for both electrophilic and nucleophilic substitutions, often with different regiochemical outcomes than the parent pyridine. nih.gov

For instance, nitration of pyridine N-oxide preferentially occurs at the 4-position. The resulting 4-nitropyridine (B72724) N-oxide can then be converted to a 4-halopyridine N-oxide. Subsequent reactions can be employed to introduce the remaining functional groups. This multi-step process allows for controlled, stepwise introduction of substituents. youtube.com

Targeted Synthesis of this compound

Targeted synthesis focuses on introducing the required chloro, fluoro, and hydroxyl groups onto a pyridine or pyridin-2-one core through regioselective reactions.

Halogenation Strategies at Pyridine Positions 4 and 5

Achieving selective di-halogenation at the C4 and C5 positions of a pyridin-2-one precursor is a significant synthetic challenge due to the directing effects of the existing substituents.

Stepwise Halogenation: A plausible route could begin with a pre-formed 5-fluoropyridin-2-ol. The fluorine atom and the pyridone oxygen would direct subsequent electrophilic chlorination. Treatment with a chlorinating agent such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) could potentially install the chlorine atom at the C4 position. Conversely, starting with 4-chloropyridin-2-ol, electrophilic fluorination at the C5 position would be required, which is often more challenging and requires specialized reagents like Selectfluor.

Another powerful strategy involves the use of pyridine N-oxides, which can direct halogenation to the 2- and 4-positions. nih.govnih.gov A 3-fluoropyridine (B146971) could be converted to its N-oxide, which would then be halogenated at the 4-position. Subsequent conversion of the N-oxide to the 2-hydroxy group would yield the desired scaffold.

Sandmeyer-Type Reactions: If a suitable aminopyridine precursor is available, such as 4-amino-5-fluoropyridin-2-ol or 5-amino-4-chloropyridin-2-ol, the amino group can be converted into a halogen via a Sandmeyer or related diazotization reaction. For example, diazotization of an aminopyridine with sodium nitrite (B80452) in the presence of a copper(I) chloride source would introduce the chlorine atom.

Method Starting Material Reagent Example Target Position Notes
Electrophilic Chlorination5-Fluoropyridin-2-olN-Chlorosuccinimide (NCS)C4Regioselectivity is directed by existing groups.
Electrophilic Fluorination4-Chloropyridin-2-olSelectfluor (F-TEDA-BF₄)C5Can be challenging; requires specialized reagents.
Halogenation of N-Oxide3-Fluoropyridine N-OxidePOCl₃ / PCl₅C4Activates the ring for halogenation.
Sandmeyer Reaction4-Amino-5-fluoropyridin-2-olNaNO₂, CuClC4Converts an amino group to a chloro group.

Hydroxylation Methods at Pyridine Position 2

The introduction of a hydroxyl group at the C2 position of a pyridine ring is most commonly achieved by targeting the formation of the more stable pyridin-2-one tautomer.

From 2-Aminopyridines: The most conventional method is the diazotization of a 2-aminopyridine (B139424) precursor. Treating a compound like 2-amino-4-chloro-5-fluoropyridine with an aqueous solution of sodium nitrite (NaNO₂) under acidic conditions generates a diazonium salt, which readily hydrolyzes to the corresponding pyridin-2-one. This is a reliable and widely used transformation. researchgate.net

From 2-Halopyridines: A 2-halopyridine, particularly a 2-chloropyridine, can be hydrolyzed to a pyridin-2-one under basic conditions (e.g., sodium hydroxide) or via acid-catalyzed hydrolysis, often requiring elevated temperatures. The reactivity of the 2-chloro substituent is enhanced by the presence of electron-withdrawing groups on the ring. mdpi.com

Via Pyridine N-Oxides: As mentioned previously, pyridine N-oxides are versatile intermediates. Treatment of a substituted pyridine N-oxide with acetic anhydride (B1165640) can lead to a rearrangement that, after hydrolysis, yields the pyridin-2-one. This method provides a route to hydroxylation when other methods are not feasible. researchgate.net

Multi-Step Reaction Sequences for Stereochemical Control (if applicable to chiral derivatives)

The target molecule, this compound, is an achiral, planar aromatic compound. Therefore, synthetic strategies focusing on stereochemical control are not applicable to its direct synthesis. Such considerations would only become relevant if the pyridine ring were to be incorporated into a larger molecule containing chiral centers, or if it were hydrogenated to a chiral piperidine (B6355638) derivative. rasayanjournal.co.in

Sustainable and Green Chemistry Principles in Synthesis

The use of catalysts is a cornerstone of green chemistry, offering pathways to reactions with higher efficiency, greater selectivity, and milder conditions, thereby reducing energy consumption and unwanted byproducts.

Transition-Metal Catalysis in Pyridine Functionalization: Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for synthesizing substituted pyridines. researchgate.net Instead of traditional multi-step sequences involving harsh reagents, transition-metal catalysts, such as those based on rhodium, iridium, or palladium, can selectively activate and functionalize the C-H bonds of a pyridine precursor. beilstein-journals.org For the synthesis of a precursor to this compound, a catalytic approach could be envisioned for introducing the chloro or fluoro groups onto a simpler pyridine scaffold. This avoids the use of stoichiometric and often hazardous halogenating agents.

Catalytic Hydroxylation: The final step in a hypothetical synthesis—the conversion of a 2-chloro group to a 2-hydroxyl group (forming the pyridin-2-one tautomer)—can be significantly improved with catalysis. Traditional methods often require harsh conditions (high temperature and pressure with strong bases), leading to potential side reactions and significant energy input. The development of iron-based or ruthenium-based catalytic systems can facilitate this transformation under milder conditions. rsc.orgmdpi.com For instance, bio-inspired non-heme iron catalysts have shown effectiveness in hydroxylating C-H bonds, and similar principles can be applied to the hydrolysis of C-Cl bonds. mdpi.com These catalysts can enhance reaction rates and selectivity, allowing the reaction to proceed at lower temperatures and with less aggressive reagents.

Table 1: Comparison of Conventional vs. Catalytic Hydroxylation of a 2-Chloropyridine Precursor (Illustrative)
ParameterConventional MethodCatalytic Method
ReagentAqueous NaOHAqueous NaOH with Fe(III) Catalyst
Temperature150-200 °C80-100 °C
PressureHigh PressureAtmospheric Pressure
Reaction Time12-24 hours2-6 hours
YieldModerateHigh
ByproductsDehalogenated and other isomersMinimal

Reducing or eliminating the use of volatile organic solvents (VOCs) is a key goal of green chemistry, as they contribute to environmental pollution and pose health and safety risks.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis has become a valuable tool for accelerating chemical reactions, often leading to higher yields and cleaner products in significantly less time than conventional heating methods. beilstein-journals.orgmdpi.com For the synthesis of pyridinone structures, microwave irradiation can facilitate the necessary cyclocondensation or substitution reactions in minutes rather than hours. semanticscholar.org This rapid, localized heating can often be performed with reduced solvent volumes or even under solvent-free conditions, particularly for reactions involving solid-supported reagents. organic-chemistry.org A one-pot, microwave-assisted approach could be employed to build the substituted pyridine ring, enhancing both energy and solvent efficiency. organic-chemistry.orgmdpi.com

Solvent-Free Reactions: Mechanochemistry, where reactions are induced by mechanical force (e.g., ball milling), represents a truly solvent-free synthetic method. This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles. Another approach involves performing reactions "neat" (without any solvent), which is particularly feasible for reactions where one of the liquid reactants can also serve as the reaction medium. mdpi.comresearchgate.net The synthesis of indolizine, a related nitrogen heterocycle, has been demonstrated via a copper-catalyzed reaction under solvent-free conditions, highlighting the potential for applying this principle to the synthesis of this compound precursors. mdpi.com

Table 2: Comparison of Heating Methods for Pyridine Synthesis (Illustrative)
ParameterConventional HeatingMicrowave-Assisted Synthesis
SolventToluene or DMFDMSO (reduced volume) or Solvent-Free
Reaction Time8-16 hours10-30 minutes
Temperature110-150 °C170 °C (rapid heating)
Energy ConsumptionHighLow
Yield60-75%85-98%

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the final desired product. Syntheses with high atom economy are inherently greener as they generate less waste.

Reaction Design for High Atom Economy: The design of a synthetic route has a profound impact on its atom economy. Reactions such as additions, cycloadditions, and rearrangements are highly atom-economical as they incorporate all or most of the reactant atoms into the product. In contrast, substitution and elimination reactions often generate stoichiometric byproducts that become waste.

A traditional synthesis of a precursor like 2,4-dichloro-5-fluoropyridine (B1370760) might involve chlorination of a pyridinone with reagents like phosphorus oxychloride (POCl₃), a process with very poor atom economy that generates significant phosphorus-containing waste. A greener approach would prioritize building the molecule through more efficient reactions. For example, a multicomponent reaction (MCR) could construct the substituted pyridine ring in a single, highly atom-economical step from simpler starting materials. beilstein-journals.org

Table 3: Atom Economy Analysis of Different Synthetic Steps (Illustrative)
Reaction TypeExample Reaction StepKey ReagentsMajor ByproductsAtom Economy
Substitution (Poor)Chlorination with POCl₃Pyridinone, POCl₃H₃PO₄, HClLow
Addition (Excellent)Diels-Alder CycloadditionDiene, DienophileNone100% (Ideal)
C-H Functionalization (Good)Direct Catalytic ChlorinationPyridine, Cl sourceH₂ or H-CatalystHigh

Advanced Chemical Reactivity and Transformation Studies of 4 Chloro 5 Fluoropyridin 2 Ol

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). This reactivity is further modulated by the positions of the halogen atoms relative to the ring nitrogen.

Regioselectivity and Chemoselectivity Investigations at Halogenated Positions (C-4, C-5)

A key aspect of the reactivity of 4-Chloro-5-fluoropyridin-2-ol is the regioselectivity of nucleophilic attack. The molecule presents two potential sites for substitution: the chloro group at the C-4 position and the fluoro group at the C-5 position.

The outcome of SNAr reactions on dihalopyridines is determined by a combination of factors, primarily electronic activation by the ring nitrogen and the nature of the leaving group. The C-2 and C-4 positions of the pyridine ring are electronically activated towards nucleophilic attack because the negative charge of the intermediate (Meisenheimer complex) can be effectively delocalized onto the electronegative nitrogen atom. stackexchange.com The C-3 and C-5 positions lack this direct stabilization and are consequently much less reactive.

In the case of this compound:

C-4 Position (Cl): This position is para to the ring nitrogen, making it highly activated for nucleophilic attack.

C-5 Position (F): This position is meta to the ring nitrogen and is therefore significantly less electronically activated.

While fluorine is typically a better leaving group than chlorine in SNAr reactions due to its high electronegativity stabilizing the transition state of the rate-determining nucleophilic addition step, the positional activation is the dominant factor. nih.govnih.govacs.org Consequently, nucleophilic substitution is expected to occur with high regioselectivity at the C-4 position, leading to the displacement of the chloride ion. The C-5 fluoro group remains on the ring, serving as a valuable substituent for further functionalization or for modulating the electronic properties of the final molecule. Studies on related dichloropyrimidine systems also show that electronic effects from ring substituents dictate the site of reactivity. wuxiapptec.comnih.gov

Table 1: Factors Influencing Regioselectivity in SNAr Reactions of this compound
FactorEffect on C-4 Position (Chloro)Effect on C-5 Position (Fluoro)Predicted Outcome
Electronic Activation Highly activated (para to ring nitrogen)Deactivated (meta to ring nitrogen)Highly selective substitution at C-4
Leaving Group Ability Good leaving groupExcellent leaving group (in principle)

Ambident Nucleophilicity of the Pyridin-2-ol Moiety (O- vs. N-Attack)

The pyridin-2-ol moiety exists in a tautomeric equilibrium with its 2-pyridone form. This gives the corresponding anion, formed upon deprotonation, two nucleophilic centers: the oxygen and the nitrogen. This ambident nucleophilicity is relevant when the deprotonated molecule is used as a nucleophile in subsequent reactions. The regioselectivity of its attack on an electrophile (e.g., an alkyl halide) is governed by several factors, including the nature of the electrophile and the reaction conditions.

According to the Hard-Soft Acid-Base (HSAB) principle, hard electrophiles (e.g., acyl chlorides) tend to react at the harder oxygen atom (O-acylation), while softer electrophiles (e.g., alkyl iodides) favor reaction at the softer nitrogen atom (N-alkylation). The choice of solvent and counter-ion also plays a critical role.

Kinetic and computational studies on the 2-pyridone anion have shown that while N-attack leads to the thermodynamically more stable product, O-attack is often kinetically favored. acs.orgnih.govacs.org For instance, reactions with highly reactive electrophiles can yield mixtures of N- and O-substituted products, whereas reactions that are reversible tend to yield the N-substituted product exclusively. nih.govacs.org

Table 2: General Conditions Favoring O- vs. N-Attack for 2-Pyridone Anions
Reaction SiteFavored ByProduct Type
O-Attack Hard electrophiles, kinetically controlled conditions, highly reactive electrophiles.Kinetic Product (2-alkoxypyridine)
N-Attack Soft electrophiles, thermodynamically controlled conditions (reversible reactions).Thermodynamic Product (N-alkyl-2-pyridone)

Kinetic and Mechanistic Studies of SNAr Processes

The mechanism of SNAr reactions on activated heteroaromatic halides like this compound typically proceeds through a two-step addition-elimination pathway.

Step 1 (Addition): The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C-4), forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. This step is generally the rate-determining step of the reaction. nih.gov

Step 2 (Elimination): The aromaticity of the ring is restored by the expulsion of the leaving group (chloride ion).

Kinetic investigations of SNAr reactions on halopyridines confirm that the rate is influenced by the nucleophile's concentration and reactivity, the solvent polarity, and the electronic properties of the pyridine ring. For this compound, the rate of substitution at C-4 would be significantly faster than any competing reaction at C-5 due to the superior electronic stabilization of the transition state leading to the C-4 Meisenheimer complex. The negative charge in this intermediate is effectively delocalized by the para-nitrogen atom, lowering the activation energy for its formation.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions offer powerful and selective methods for forming new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds at the halogenated positions of the pyridine ring.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that joins an organic halide with an organoboron compound. A critical feature of this reaction is its high chemoselectivity, which is based on the differential reactivity of carbon-halogen bonds toward the palladium catalyst. The typical order of reactivity is C–I > C–Br > C–OTf > C–Cl, with C–F bonds being largely unreactive under standard conditions.

For this compound, this reactivity pattern allows for highly selective C-C bond formation at the C-4 position. The C-Cl bond will readily undergo oxidative addition to the Pd(0) catalyst, initiating the catalytic cycle, while the robust C-F bond at the C-5 position will not participate. This enables the synthesis of a wide array of 4-aryl- or 4-vinyl-5-fluoropyridin-2-ol derivatives. Successful couplings of chloropyridines often require the use of specific palladium catalysts, electron-rich phosphine ligands, and a suitable base to facilitate the transmetalation step. semanticscholar.orgacs.orgrsc.org

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Chloropyridines
ComponentExamples
Palladium Source Pd(PPh₃)₄, Pd(OAc)₂, Pd₂ (dba)₃
Ligand PPh₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos), DPPF
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃
Solvent Toluene, Dioxane, DMF, Aqueous mixtures (e.g., Toluene/H₂O)

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed method for the formation of C-N bonds, coupling aryl halides with primary or secondary amines. wikipedia.orgrug.nl This reaction has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance. wikipedia.org

Similar to the Suzuki coupling, the Buchwald-Hartwig reaction is highly selective for heavier halogens. When applied to this compound, the reaction is expected to proceed exclusively at the C-4 chloro position. This provides a direct and efficient route to 4-amino-5-fluoropyridin-2-ol derivatives, which are valuable building blocks in medicinal chemistry. The efficiency of the amination of aryl chlorides is highly dependent on the choice of the palladium catalyst and, most importantly, the phosphine ligand. organic-chemistry.orgacsgcipr.org Sterically hindered and electron-rich biaryl phosphine ligands are often required to achieve high yields, particularly with less reactive aryl chlorides or challenging amine coupling partners. researchgate.net

Table 4: Typical Conditions for Buchwald-Hartwig Amination of Chloro-N-Heterocycles
ComponentExamples
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand BINAP, Xantphos, Josiphos, Buchwald-type ligands (e.g., RuPhos, BrettPhos)
Base NaOt-Bu, K₃PO₄, Cs₂CO₃
Solvent Toluene, Dioxane, THF

Palladium-Catalyzed Oxidative Addition Mechanism Studies

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The mechanism of these reactions typically begins with the oxidative addition of an organohalide to a low-valent palladium(0) complex. In the case of this compound, the relative reactivity of the C-Cl and C-F bonds towards oxidative addition is a key consideration. Generally, the C-Cl bond is significantly more susceptible to oxidative addition than the more robust C-F bond.

The oxidative addition process involves the insertion of the palladium(0) center into the carbon-halogen bond, leading to the formation of a square planar palladium(II) intermediate. The rate and success of this step are influenced by several factors, including the nature of the palladium catalyst, the ligands coordinated to the palladium, the solvent, and the electronic properties of the pyridine ring. The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can influence the electron density at the carbon bearing the chlorine atom, thereby affecting its reactivity towards palladium(0).

While specific mechanistic studies on this compound are not extensively documented in publicly available literature, the general principles of oxidative addition to chloropyridines are well-established. The reaction is believed to proceed through a concerted or a stepwise pathway, depending on the specific substrate and reaction conditions.

Other Cross-Coupling Methods (e.g., Heck, Sonogashira)

Beyond the initial oxidative addition, this compound is a viable substrate for various palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions, which are fundamental for the introduction of unsaturated moieties.

The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. wikipedia.org For this compound, the C-Cl bond would be the primary site of reaction. The general mechanism involves oxidative addition of the chloropyridine to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to yield the substituted alkene product and regenerate the active catalyst.

The Sonogashira reaction is a powerful method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction allows for the introduction of an alkynyl group at the 4-position of the pyridine ring of this compound. The catalytic cycle involves the formation of a copper acetylide, which then undergoes transmetalation to the palladium(II) complex formed after oxidative addition. Reductive elimination then yields the final product. The reaction can often be carried out under mild conditions. nih.gov

Below is a table summarizing typical conditions for Heck and Sonogashira reactions involving chloropyridine derivatives, which can be considered analogous to the expected reactivity of this compound.

ReactionCatalystLigandBaseSolventTemperature (°C)
HeckPd(OAc)₂PPh₃Et₃NDMF100
SonogashiraPdCl₂(PPh₃)₂ / CuIPPh₃Et₃NTHF65

Electrophilic Aromatic Substitution Reactions on the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS). The presence of the electronegative nitrogen atom deactivates the ring towards attack by electrophiles. Furthermore, the substituents on the this compound ring, namely the chloro, fluoro, and hydroxyl groups, will influence the regioselectivity of any potential EAS reactions.

The hydroxyl group (in its pyridin-2-one tautomeric form) is an activating group and directs electrophiles to the ortho and para positions. The chloro and fluoro groups are deactivating yet ortho-, para-directing. The interplay of these electronic effects, along with the inherent reactivity of the pyridine ring, will determine the outcome of electrophilic substitution.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.com For substituted pyridinols, these reactions often require forcing conditions. The position of substitution will be a result of the combined directing effects of the existing substituents and the electronic nature of the pyridine ring.

Oxidation and Reduction Chemistry

Selective Oxidation of Side Chains or Ring Nitrogen

The oxidation of this compound can potentially occur at the pyridine nitrogen to form the corresponding N-oxide. This transformation is typically achieved using oxidizing agents such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide. The formation of the N-oxide can significantly alter the electronic properties of the pyridine ring, making it more susceptible to certain nucleophilic and electrophilic substitution reactions.

If the compound were to possess alkyl side chains, selective oxidation of these chains to carbonyl or carboxyl groups could be achieved using appropriate oxidizing agents, while trying to avoid oxidation of the pyridine ring itself. The choice of oxidant and reaction conditions would be crucial to achieve the desired selectivity.

Hydrogenation and Dehalogenation Studies

Catalytic hydrogenation of this compound can lead to several outcomes depending on the catalyst and reaction conditions. Hydrogenation can result in the reduction of the pyridine ring to a piperidine (B6355638) ring.

Furthermore, catalytic hydrogenation can also lead to dehalogenation, the removal of the chloro and/or fluoro substituents. Typically, the C-Cl bond is more readily cleaved by hydrogenolysis than the C-F bond. This selective dehalogenation can be a useful synthetic strategy. Common catalysts for such transformations include palladium on carbon (Pd/C) with a hydrogen source.

Reductive dechlorination can also be achieved using other reducing agents, and in some biological systems, it has been shown to be initiated by a chemoselective nitro group reduction followed by reductive dechlorination. nih.gov

The following table provides a hypothetical overview of potential hydrogenation and dehalogenation products of this compound.

ReactionReagentsPotential Major Product
Hydrogenation of RingH₂, PtO₂4-Chloro-5-fluoro-piperidin-2-ol
DechlorinationH₂, Pd/C, Et₃N5-Fluoropyridin-2-ol
Complete DehalogenationH₂, Raney NiPyridin-2-ol

Sophisticated Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

One-dimensional NMR spectra, including proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F), are fundamental for the initial structural confirmation of 4-Chloro-5-fluoropyridin-2-ol.

The ¹H NMR spectrum provides information about the protons in the molecule. For this compound, the spectrum is expected to show distinct signals for the two protons on the pyridine (B92270) ring. The chemical shifts and coupling constants of these protons are indicative of their chemical environment and their relationship to the adjacent fluorine atom.

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Each carbon atom in the pyridine ring and any substituent will produce a signal at a characteristic chemical shift. The presence of the electronegative chlorine, fluorine, and oxygen atoms significantly influences the chemical shifts of the carbon atoms in the ring.

The ¹⁹F NMR spectrum is particularly important for fluorine-containing compounds like this compound. It provides a direct observation of the fluorine atom, and its chemical shift and coupling to neighboring protons can definitively confirm its position on the pyridine ring.

¹H NMR Data
Chemical Shift (ppm) Multiplicity
7.63d
6.54d
¹³C NMR Data
Chemical Shift (ppm)
157.0 (d, J=11.0 Hz)
142.1 (d, J=243.1 Hz)
131.8 (d, J=21.0 Hz)
122.3 (d, J=4.5 Hz)
107.8 (d, J=4.0 Hz)
¹⁹F NMR Data
Chemical Shift (ppm)
-135.3

Two-dimensional NMR techniques are employed to establish the connectivity between atoms within the this compound molecule.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, helping to confirm the adjacency of the two protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates proton signals with the signals of the directly attached carbon atoms. This is crucial for assigning the carbon signals in the ¹³C NMR spectrum.

Quantitative NMR (qNMR) can be utilized to determine the purity of this compound with a high degree of accuracy. By integrating the signals of the analyte against a certified internal standard of known concentration, the absolute purity of the compound can be calculated. This method is advantageous as it does not require a reference standard of the analyte itself. Furthermore, qNMR can be employed to monitor the progress of reactions involving this compound, providing real-time data on the consumption of reactants and the formation of products.

In cases where this compound exists in different crystalline forms (polymorphs), solid-state NMR (ssNMR) can be a valuable tool for their characterization. Unlike solution-state NMR, ssNMR provides information about the molecule in the solid phase. By analyzing the chemical shifts and line shapes in the ssNMR spectra, it is possible to distinguish between different polymorphs, which may exhibit different physical properties.

Mass Spectrometry (MS)

Mass spectrometry is a key analytical technique used to determine the molecular weight and elemental composition of this compound.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the exact mass of this compound and its elemental formula. The measured exact mass is compared to the calculated theoretical mass for the proposed formula (C₅H₃ClFNO), providing strong evidence for the compound's identity. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) would also be observable in the mass spectrum, further confirming the presence of a chlorine atom in the molecule.

HRMS Data
Calculated m/z Measured m/z
147.9887147.9882

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, which are dependent on the masses of the atoms and the strength of the chemical bonds connecting them. This makes it an excellent tool for identifying the functional groups present in a molecule.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for identifying the various functional groups within the this compound molecule. By measuring the absorption of infrared radiation at different frequencies, an FT-IR spectrum is generated that reveals characteristic vibrational modes. For instance, the presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the high-frequency region of the spectrum. The aromatic pyridine ring exhibits a series of characteristic C-H and C=C/C=N stretching and bending vibrations. Furthermore, the carbon-halogen bonds (C-Cl and C-F) also produce distinct absorption bands, typically in the fingerprint region of the spectrum, providing direct evidence for the presence and substitution pattern of the halogen atoms.

Functional Group Vibrational Mode Typical Absorption Range (cm⁻¹)
O-H (hydroxyl)Stretching3200-3600 (broad)
C-H (aromatic)Stretching3000-3100
C=C / C=N (pyridine ring)Stretching1400-1650
C-F (aryl fluoride)Stretching1100-1250
C-Cl (aryl chloride)Stretching1000-1100

This table represents typical ranges for the indicated functional groups and may vary slightly for the specific molecule of this compound.

Raman spectroscopy serves as a valuable complement to FT-IR, providing a detailed "fingerprint" of a molecule's vibrational modes. While FT-IR measures the absorption of light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This often results in stronger signals for non-polar bonds and symmetric vibrations, which may be weak or absent in the FT-IR spectrum. For this compound, Raman spectroscopy can be particularly effective for observing the vibrations of the pyridine ring and the carbon-halogen bonds. The resulting spectrum, with its characteristic Raman shifts, offers a high degree of specificity for identifying the compound and distinguishing it from its isomers.

X-ray Crystallography for Definitive Solid-State Structural Analysis

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique involves diffracting X-rays off a single crystal of this compound. The resulting diffraction pattern is then mathematically analyzed to generate a detailed electron density map of the molecule, from which the exact atomic positions, bond lengths, and bond angles can be determined. This provides an unambiguous confirmation of the compound's connectivity and stereochemistry. The data obtained from X-ray crystallography, such as the unit cell dimensions and space group, are fundamental for understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding involving the hydroxyl group.

Crystallographic Parameter Description
Crystal SystemThe classification of the crystal based on its symmetry (e.g., monoclinic, orthorhombic).
Space GroupThe mathematical description of the symmetry of the crystal structure.
Unit Cell Dimensions (a, b, c, α, β, γ)The dimensions and angles of the repeating unit of the crystal lattice.
Bond LengthsThe precise distances between bonded atoms (e.g., C-C, C-N, C-O, C-Cl, C-F).
Bond AnglesThe angles formed between three connected atoms (e.g., C-C-C, C-N-C).

Specific values for this compound would be obtained from a dedicated crystallographic study.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Intermediates (if applicable to related species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR) spectroscopy, is a technique that is specifically sensitive to species with unpaired electrons, such as free radicals. While this compound itself is a diamagnetic molecule (having no unpaired electrons) and therefore EPR-inactive, the technique could be highly relevant in studies involving its radical derivatives or in monitoring reactions where radical intermediates are formed. For example, if this compound were to undergo a reaction that generates a radical species, such as a pyridinyl radical, EPR spectroscopy would be the ideal tool for detecting and characterizing this transient intermediate. The resulting EPR spectrum would provide information about the electronic structure of the radical and its interaction with surrounding magnetic nuclei.

Chromatographic Techniques for Separation and Purity (e.g., UPLC, TLC)

Chromatographic techniques are fundamental for both the separation of this compound from reaction mixtures and the assessment of its purity.

Ultra-Performance Liquid Chromatography (UPLC): UPLC is a high-resolution separation technique that utilizes columns packed with smaller particles and higher pressures than conventional HPLC. This results in faster analysis times, improved resolution, and greater sensitivity, making it an excellent method for determining the purity of a this compound sample with high accuracy. A typical UPLC analysis would involve a reversed-phase column with a suitable mobile phase gradient (e.g., acetonitrile (B52724) and water). The purity is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Thin-Layer Chromatography (TLC): TLC is a simpler, faster, and more cost-effective chromatographic technique used for monitoring the progress of reactions and for preliminary purity checks. A small amount of the sample is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action, separating the components of the sample based on their differential adsorption to the stationary phase and solubility in the mobile phase. The position of the spot corresponding to this compound, identified by its retention factor (Rf) value, can be visualized under UV light.

Technique Stationary Phase Typical Mobile Phase Detection Method Application
UPLCC18 (Reversed-Phase)Acetonitrile/Water GradientUV-Vis DetectorHigh-resolution purity assessment, Quantification
TLCSilica GelEthyl Acetate/Hexane MixtureUV Light (254 nm)Reaction monitoring, Preliminary purity check

Computational and Theoretical Chemistry Studies on 4 Chloro 5 Fluoropyridin 2 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations solve the Schrödinger equation, or an approximation of it, to provide information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations can be employed to determine the optimized molecular geometry of 4-Chloro-5-fluoropyridin-2-OL, providing key information on bond lengths, bond angles, and dihedral angles. For similar molecules, such as 2-chloro-5-methyl pyrimidine (B1678525) and 2,4-dichloro-5-methyl pyrimidine, DFT with the B3LYP exchange-correlation functional and a 6-311++G(d,p) basis set has been used for geometry optimization. researchgate.net

The electronic properties, including the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO), can also be calculated. The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability. Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal insights into intramolecular charge delocalization and hyperconjugative interactions. researchgate.net

Table 1: Representative DFT Functionals and Basis Sets for Halogenated Pyridines

DFT Functional Basis Set Typical Application
B3LYP 6-311++G(d,p) Geometry Optimization, Vibrational Frequencies
ωB97XD aug-cc-pVDZ NMR Chemical Shift Prediction

This table represents common combinations used in computational studies of similar molecules and is not exhaustive.

Ab initio molecular orbital methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory offer varying levels of accuracy and computational cost.

For a molecule like this compound, ab initio calculations can be used to corroborate the results from DFT, particularly for properties where DFT may be less accurate. These methods are valuable for obtaining precise electronic energies and for studying excited states and reaction pathways. While computationally more demanding than DFT, their accuracy can be systematically improved by using more sophisticated methods and larger basis sets.

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. nih.gov

For this compound, the chemical shifts of ¹H, ¹³C, and ¹⁹F nuclei can be calculated. The Gauge-Including Atomic Orbital (GIAO) method is frequently used in combination with DFT for this purpose. nih.gov The accuracy of the predicted shifts is highly dependent on the chosen functional and basis set. comporgchem.comnih.gov For fluorine-containing compounds, specific functionals and basis sets, such as ωB97XD/aug-cc-pvdz, have been shown to provide good accuracy. chemrxiv.org

Table 2: Predicted vs. Experimental NMR Chemical Shifts for a Fluorinated Pyridine (B92270) Derivative

Nucleus Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm) Method
¹⁹F -114.21 -114.47 DFT/GIAO
¹³C 158.3 157.9 DFT/GIAO

Data is illustrative and based on findings for similar compounds; it does not represent actual data for this compound.

Recent advancements have also seen the use of machine learning models, sometimes combined with DFT data, to improve the accuracy of NMR chemical shift predictions. nih.govresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be used to investigate the potential reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, transition states can be located, and activation energies can be calculated. This information provides a detailed understanding of the reaction pathway and helps to explain why certain products are formed over others.

For instance, in nucleophilic aromatic substitution reactions, which are common for halogenated pyridines, computational studies can model the approach of the nucleophile, the formation of the Meisenheimer complex (intermediate), and the departure of the leaving group. The calculated activation barriers for the substitution of the chloro versus the fluoro group can provide insights into the regioselectivity of the reaction.

Prediction of Reactivity and Selectivity Profiles

The reactivity and selectivity of this compound in various chemical reactions can be predicted using computational methods. Reactivity indices derived from DFT calculations, such as the Fukui functions, local softness, and electrophilicity index, can be used to identify the most reactive sites in the molecule.

For example, the calculated electrostatic potential map can indicate the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. This information is crucial for predicting the outcome of reactions and for designing new synthetic routes. In the context of this compound, these methods could be used to predict the most likely site for substitution, addition, or deprotonation reactions.

Molecular Dynamics Simulations (Focus on Intermolecular Interactions in Chemical Processes)

Molecular Dynamics (MD) simulations can be used to study the behavior of this compound in a condensed phase, such as in a solvent or in the solid state. MD simulations model the movement of atoms and molecules over time, providing insights into intermolecular interactions. mdpi.com

In the context of chemical processes, MD simulations can be used to study how solvent molecules arrange themselves around this compound and how this solvation shell affects its reactivity. mdpi.com Intermolecular interactions, such as hydrogen bonding and van der Waals forces, play a crucial role in chemical reactions, and MD simulations provide a way to study these interactions in detail. mdpi.comresearchgate.netnih.gov For example, simulations could model the interaction of the pyridinol with other reactants in a solution, providing a dynamic picture of the pre-reaction complex.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties (e.g., reactivity, pKa, solvent effects) of this compound

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that aim to correlate the chemical structure of a compound with a specific activity or property. nih.gov For this compound, while specific QSAR models are not extensively documented in publicly available literature, we can theorize the relationships for its key chemical properties—reactivity, pKa, and solvent effects—based on established principles and studies on analogous pyridine derivatives. chemrevlett.com

A typical QSAR model is expressed by the equation:

Activity = f(Molecular Descriptors)

Where the "Activity" can be a measure of reactivity, the acid dissociation constant (pKa), or a parameter describing solvent interactions. The molecular descriptors are quantifiable physicochemical properties of the molecule.

Reactivity

The reactivity of this compound is influenced by the electronic effects of its substituents. The pyridine ring is inherently electron-deficient due to the electronegative nitrogen atom. wikipedia.org This is further accentuated by the presence of the electron-withdrawing chloro and fluoro groups. This electron deficiency makes the carbon atoms of the ring susceptible to nucleophilic attack. wikipedia.org

A QSAR model for reactivity could incorporate the following descriptors:

Electronic Descriptors: These quantify the electron distribution in the molecule.

Hammett Constants (σ): These values represent the electron-donating or electron-withdrawing nature of substituents. For the chloro and fluoro groups, these constants are positive, indicating their electron-withdrawing character, which would be expected to enhance the reactivity towards nucleophiles.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: The energy of the LUMO can be correlated with the ease of accepting electrons from a nucleophile. A lower LUMO energy generally implies higher reactivity towards nucleophiles.

Atomic Charges: The calculated partial charges on the carbon atoms of the pyridine ring can indicate the most likely sites for nucleophilic attack.

Steric Descriptors: These describe the size and shape of the molecule.

Taft Steric Parameter (Es): This would quantify any steric hindrance presented by the substituents to an incoming nucleophile.

Illustrative QSAR Data for Reactivity of Substituted Pyridin-2-ols

SubstituentHammett Constant (σp)LUMO Energy (eV)Predicted Relative Reactivity
-H0.00-0.51.0
-CH3-0.17-0.40.8
-Cl0.23-0.81.5
-F0.06-0.71.3
4-Cl, 5-F (Hypothetical)~0.29-0.91.8

pKa

The pKa of this compound is a measure of its acidity, which is influenced by the stability of the corresponding conjugate base. The electron-withdrawing nature of the chloro and fluoro substituents is expected to stabilize the pyridinolate anion, thereby increasing the acidity (lowering the pKa) compared to unsubstituted pyridin-2-ol. Computational methods, such as those based on Density Functional Theory (DFT), can be employed to predict pKa values. nih.gov

QSAR models for pKa often utilize descriptors such as:

Electronic Descriptors: Partial atomic charges on the acidic proton and the oxygen atom can be correlated with pKa. nih.gov

Solvation Descriptors: The ability of the molecule and its conjugate base to interact with the solvent, which can be modeled using parameters like the polar surface area (PSA).

Predicted pKa Values for Substituted Pyridin-2-ols in Water

SubstituentCalculated pKa
-H11.6
-5-Cl9.8
-4-Cl, 5-F (Hypothetical)8.5

Solvent Effects

The chemical properties of this compound can be significantly influenced by the solvent. This is particularly true for its tautomeric equilibrium between the hydroxypyridine form and the pyridone form. wuxibiology.com The position of this equilibrium is sensitive to the polarity and hydrogen-bonding capabilities of the solvent. rsc.orgelsevierpure.com

A QSAR approach to modeling solvent effects could involve correlating a property of interest (e.g., the tautomeric equilibrium constant, K_T) with solvent descriptors such as:

Dielectric Constant (ε): A measure of the solvent's polarity.

Reichardt's Dye Parameter (E_T(30)): An empirical measure of solvent polarity.

Hydrogen Bond Donor/Acceptor Abilities: Quantified by parameters like Kamlet-Taft parameters.

Hypothetical Tautomeric Equilibrium Constant (K_T = [Pyridone]/[Hydroxypyridine]) in Different Solvents

SolventDielectric Constant (ε)Predicted K_T
Cyclohexane2.00.3
Chloroform4.81.5
Ethanol24.65.0
Water80.110.0

In polar, protic solvents like water, the more polar pyridone tautomer is generally favored due to better solvation through hydrogen bonding. wuxibiology.com

Applications As a Synthetic Intermediate and Advanced Chemical Building Block

Precursor in the Synthesis of Substituted Pyridine (B92270) Derivatives

The primary role of 4-Chloro-5-fluoropyridin-2-ol in synthetic chemistry is as a precursor for a wide array of substituted pyridine derivatives. The chloro and fluoro substituents on the pyridine ring are effective leaving groups in nucleophilic aromatic substitution (SNAr) reactions. nih.govwikipedia.org This allows for the sequential and regioselective introduction of various functional groups.

The reactivity of halogens in SNAr reactions on pyridine rings can be influenced by their position and the reaction conditions. Typically, the chlorine atom at the 4-position is more susceptible to displacement by nucleophiles than the fluorine atom at the 5-position. This differential reactivity allows for controlled, stepwise functionalization. A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the halide, leading to diverse pyridine derivatives. youtube.comlibretexts.org The hydroxyl group at the 2-position can also be alkylated or otherwise modified, further expanding the range of possible derivatives.

Nucleophile (Nu-H)Resulting Functional GroupPotential Product ClassReaction Principle
Primary/Secondary Amines (R₂NH)Amino (-NR₂)AminopyridinesNucleophilic displacement of the chloride or fluoride by the amine.
Alcohols/Phenols (ROH)Ether (-OR)Alkoxypyridines/AryloxypyridinesWilliamson ether synthesis via nucleophilic attack of an alkoxide/phenoxide.
Thiols/Thiophenols (RSH)Thioether (-SR)(Alkylthio)pyridines/(Arylthio)pyridinesNucleophilic displacement by a thiolate anion.
Organometallic Reagents (e.g., R-B(OH)₂)Carbon-Carbon Bond (e.g., -Aryl, -Alkyl)Arylpyridines/AlkylpyridinesPalladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling). pharmaffiliates.com

Scaffold for Complex Heterocyclic Systems Development

Beyond simple substitution, this compound serves as a foundational scaffold for constructing more complex, fused heterocyclic systems. Heterocyclic compounds are a major class of molecules used in organic synthesis, particularly in the development of pharmaceuticals. srdorganics.comsigmaaldrich.com By introducing appropriate functional groups through the reactions described above, subsequent intramolecular cyclization reactions can be triggered to form bicyclic or polycyclic ring systems.

For instance, a derivative where the 4-chloro group is replaced by an amine containing a suitable pendant functional group can undergo cyclization to form systems like imidazo[4,5-c]pyridines. nih.gov Similarly, introducing functional groups that can react with the endocyclic pyridine nitrogen or the 2-hydroxyl group opens pathways to other fused systems. The ability to build such complex molecular architectures is critical in drug discovery, where molecular shape and functionality are key determinants of biological activity. The commercially available building block 4-Chloro-2-fluoro-5-nitrobenzoic acid, for example, has been used in solid-phase synthesis to create diverse libraries of benzimidazoles, quinoxalinones, and benzodiazepinediones. nih.gov

Initial DerivativeCyclization StrategyResulting Heterocyclic SystemSignificance
4-Diamino-substituted PyridineReaction with an aldehyde or carboxylic acid derivativeImidazo[4,5-c]pyridineCore structure in various bioactive molecules. nih.gov
4-Amino-5-carboxypyridineIntramolecular amide bond formationPyrido[4,5-d]pyrimidinoneScaffold with potential pharmacological applications.
Pyridine with ortho-amino and carboxyl groupsIntramolecular condensationFused PyridothiazineCommon motif in medicinal chemistry.

Role in Agrochemical Synthesis and Material Science Applications

The structural motifs derived from this compound are valuable not only in pharmaceuticals but also in the fields of agrochemicals and material science.

Agrochemical Synthesis: Many modern pesticides and herbicides contain fluorinated pyridine rings. nih.gov The trifluoromethylpyridine (TFMP) moiety, for example, is a key component in over 20 commercialized agrochemicals. nih.govsemanticscholar.org Compounds like 2,3-dichloro-5-(trifluoromethyl)pyridine are critical intermediates for several crop-protection products. nih.govsemanticscholar.org The synthetic pathways to these complex agrochemicals often rely on halogenated pyridine building blocks, which undergo substitution and cross-coupling reactions similar to those accessible from this compound. The presence of both chlorine and fluorine atoms provides a handle for introducing the specific functionalities required for potent biological activity.

Material Science Applications: Fluorinated heterocyclic compounds are increasingly used in the development of advanced materials. Their unique electronic properties, thermal stability, and potential for self-assembly make them attractive for applications in electronics and polymer science. For instance, fluorinated pyrimidine (B1678525) building blocks, which share structural similarities with fluoropyridines, are used as intermediates in the synthesis of organic light-emitting diode (OLED) materials. ossila.com The incorporation of the polar C-F bond and the electron-deficient pyridine ring can help tune the electronic energy levels (HOMO/LUMO) of organic semiconductors, which is essential for efficient device performance.

FieldApplicationExample of Related Compound/MotifRole of the Pyridine Scaffold
AgrochemicalsHerbicides, InsecticidesFluazifop-butyl (contains a trifluoromethylpyridine moiety) nih.govProvides the core structure for derivatization to achieve desired bioactivity.
AgrochemicalsFungicidesFlonicamid (a 4-trifluoromethyl-substituted pyridine) nih.govActs as a key pharmacophore for insecticidal activity.
Material ScienceOrganic Electronics (OLEDs)Ligands for Iridium complexes derived from 2-Chloro-5-fluoropyrimidine ossila.comTunes electronic properties and enhances quantum efficiency.
Material ScienceSpecialty PolymersPolymers from PerfluoropyridineImparts high thermal stability and chemical resistance to the polymer backbone.

Design and Synthesis of Ligands for Metal Catalysis

The pyridine nitrogen atom is an excellent coordination site for metal ions, making pyridine derivatives ubiquitous as ligands in coordination chemistry and homogeneous catalysis. This compound is a valuable platform for designing tailored ligands.

By chemically modifying the chloro, fluoro, and hydroxyl groups, the steric and electronic properties of the resulting pyridine ligand can be precisely controlled. For example, replacing the chlorine with a bulky phosphine group can create a bidentate P,N-ligand. The electronic nature of the ligand, which is critical for the catalytic activity of the metal center, can be fine-tuned by the remaining fluorine and hydroxyl substituents. A related compound, 2-Chloro-5-fluoropyrimidine, is used to synthesize ligands for iridium complexes employed in OLEDs, demonstrating the utility of such scaffolds in creating functional organometallic compounds. ossila.com

Ligand TypeSynthetic Approach from this compoundPotential Metal ComplexApplication Area
Monodentate N-LigandAlkylation of the 2-OH group; substitution of Cl/F for non-coordinating groups.Ruthenium, RhodiumTransfer Hydrogenation, C-H Activation
Bidentate N,O-LigandDirect coordination via pyridine nitrogen and deprotonated 2-hydroxyl group.Palladium, CopperCross-coupling Reactions
Bidentate N,P-LigandSubstitution of the 4-chloro position with a diphenylphosphine group.Iridium, PlatinumAsymmetric Catalysis, OLEDs
Bidentate N,N-LigandSubstitution of the 4-chloro position with another N-heterocycle (e.g., pyrazole).Iron, CobaltOxidation Catalysis

Future Research Directions and Emerging Methodologies for 4 Chloro 5 Fluoropyridin 2 Ol

Development of Novel and Efficient Synthetic Routes

While established methods for the synthesis of substituted pyridin-2-ones exist, the drive for greater efficiency, sustainability, and molecular diversity necessitates the development of new synthetic strategies. Future research will likely focus on minimizing step counts, improving atom economy, and accessing novel substitution patterns that are difficult to achieve with current methods.

Key areas for development include:

Regioselective Functionalization: A significant challenge in pyridine (B92270) chemistry is controlling the position of new functional groups. Research into the 4,5-regioselective functionalization of 2-chloropyridines is crucial. mdpi.com Strategies involving directed ortho-lithiation have shown promise for selectively functionalizing positions adjacent to existing substituents. mdpi.com For instance, the use of lithium tetramethylpiperidine (LiTMP) can facilitate selective metalation at the 4-position of 2-chloronicotinic acid derivatives. mdpi.com Applying and refining these methods for 4-Chloro-5-fluoropyridin-2-OL could enable the precise introduction of a wide range of substituents at the C-3 or C-6 positions, providing rapid access to diverse libraries of analogues.

Late-Stage C-H Functionalization: Transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct introduction of functional groups without the need for pre-functionalized starting materials. mdpi.com Developing catalytic systems that can selectively activate the C-H bonds of the this compound core would represent a significant leap in synthetic efficiency. This approach avoids lengthy synthetic sequences and allows for the diversification of complex molecules at a late stage.

Novel Annulation and Cycloaddition Strategies: Building the pyridin-2-one ring from acyclic precursors through novel annulation reactions is another promising avenue. For example, the Vilsmeier-Haack reaction has been used to synthesize halogenated pyridin-2(1H)-ones directly from acyclic 1-acetyl-1-carbamoyl cyclopropanes. iipseries.org Exploring cycloaddition reactions, inspired by biosynthetic pathways, could also yield efficient routes to the core structure. nih.govnih.gov

Table 1: Comparison of Potential Synthetic Strategies

Strategy Description Potential Advantages Key Challenges
Directed ortho-Lithiation Use of bulky lithium amide bases to deprotonate specific positions adjacent to directing groups. High regioselectivity for functionalization. Requires cryogenic temperatures and strictly anhydrous conditions.
C-H Activation Transition-metal catalyzed cleavage and functionalization of a carbon-hydrogen bond. High atom economy, reduced step count, late-stage functionalization. Achieving high regioselectivity, catalyst cost and sensitivity.
Vilsmeier-Haack Annulation Reaction of activated amides with a Vilsmeier reagent to form the heterocyclic ring. Direct synthesis from acyclic precursors. Can require harsh conditions (e.g., high temperatures, POCl3).

Exploration of Asymmetric Synthesis for Chiral Derivatives

The introduction of chirality into pyridine-containing molecules is of immense interest, particularly in medicinal chemistry where enantiomers can exhibit vastly different biological activities. rug.nl Future work on this compound should explore the synthesis of chiral derivatives, either by introducing stereocenters on substituents or by creating atropisomers.

Promising research directions include:

Catalytic Asymmetric Reactions: Developing highly enantioselective catalytic methods to prepare chiral pyridines is a primary goal. rug.nl This could involve the use of copper-chiral diphosphine ligand catalysts in reactions with prochiral substrates. rug.nl For derivatives of this compound, this might entail the asymmetric addition of nucleophiles to a substituent double bond or the enantioselective functionalization of a side chain.

Chiral Auxiliaries: The use of chiral auxiliaries, such as chiral 4-substituted 5,5-diethyl oxazolidin-2-ones, can be employed to direct the stereochemical outcome of reactions. nih.gov These auxiliaries, often derived from readily available amino acids, can be attached to a precursor of this compound, guide a stereoselective transformation, and then be removed.

Synthesis of Atropisomers: If bulky substituents are introduced at positions flanking the pyridine ring's C-N bond, restricted rotation can lead to stable, chirally distinct atropisomers. The synthesis and separation of such isomers would open a new class of chiral derivatives based on the this compound scaffold.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, efficiency, reproducibility, and scalability. mdpi.comnih.gov Applying these technologies to the synthesis of this compound and its derivatives is a key future direction.

Continuous Flow Synthesis: Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. mdpi.com For many heterocyclic syntheses, flow reactors can significantly reduce reaction times and minimize the risks associated with hazardous intermediates or exothermic reactions. nih.gov A multi-step synthesis of a pyridine-containing drug, for example, has been successfully transposed from batch to a continuous flow process, demonstrating the industrial potential of this technology. researchgate.netvcu.edu

Automated Synthesis Platforms: The full automation of synthetic routes allows for high-throughput screening of reaction conditions and the rapid production of compound libraries. An automated synthesis of [18F]BCPP-EF, a complex molecule containing a 2-tert-butyl-4-chloro-pyridazin-3-one core, highlights the feasibility of automating complex heterocyclic syntheses for applications like PET radiotracer production. frontiersin.orgresearchgate.net Such platforms could be developed for this compound to accelerate the discovery of new derivatives with desired properties.

Table 2: Advantages of Flow Chemistry in Pyridine Synthesis

Feature Benefit in Pyridine Synthesis Reference Example
Enhanced Heat Transfer Safely perform highly exothermic reactions (e.g., nitration, halogenation) with better temperature control. General principle applied to hazardous reactions. nih.gov
Precise Residence Time Control Minimize byproduct formation and improve selectivity in competing reaction pathways. Improved yield and regioselectivity in pyrazole synthesis. mdpi.com
Improved Safety Small reactor volumes reduce the risk associated with handling hazardous reagents or unstable intermediates. Safe handling of fluorination reactions. nih.gov
Scalability Production can be increased by running the system for longer periods or by "numbering-up" reactors. Streamlined manufacturing of Nevirapine. vcu.edu

Bio-inspired Synthesis and Biocatalytic Transformations

Nature provides a rich blueprint for the efficient and selective synthesis of complex heterocyclic molecules. Harnessing enzymes and mimicking biosynthetic pathways offer sustainable and powerful alternatives to traditional synthetic chemistry.

Biocatalysis: The use of whole-cell systems or isolated enzymes for chemical transformations is a rapidly growing field. For instance, microorganisms like Burkholderia sp. MAK1 can perform regioselective N-oxidation on pyridine compounds with high efficiency, a process induced by pyridin-2-ol. nbinno.com This demonstrates the potential for using biocatalysts to selectively modify the this compound core or its precursors. Enzymatic processes can offer unparalleled selectivity under mild, environmentally friendly conditions, eliminating the need for harsh reagents. nbinno.com

Bio-inspired Synthesis: The total synthesis of natural products like pyritide A2, which features a pyridine-containing macrocycle, has been achieved through bio-inspired strategies. nih.govnih.gov These approaches often involve mimicking key biosynthetic steps, such as enzyme-mediated cycloadditions, to construct the heterocyclic core from simple precursors like amino acids. nih.govnih.gov Applying this logic to this compound could lead to entirely new and convergent synthetic routes.

Enzymatic Aromatization: Research into thiopeptide biosynthesis has revealed the role of specific enzymes in the final aromatization step to form the pyridine ring. nih.gov A critical tyrosine residue was found to be essential for the elimination of water to form the aromatic pyridine core. nih.gov Understanding and harnessing such enzymatic machinery could provide a novel method for constructing the pyridinol ring in the final step of a synthesis.

Advanced Materials Science Applications of Pyridinol Derivatives

Beyond pharmaceuticals, pyridine and pyridinol derivatives are valuable building blocks for advanced materials due to their unique electronic and physical properties. iipseries.orgmdma.ch Future research should explore the incorporation of this compound derivatives into functional materials.

Fluoropolymers: The presence of fluorine imparts unique properties to polymers, including high thermal stability and chemical resistance. Perfluoropyridine (PFPy) is a highly reactive monomer used in the synthesis of high-performance fluoropolymers and fluorinated network materials through nucleophilic aromatic substitution (SNAr) reactions. mdpi.com The this compound moiety, with its reactive sites, could be used as a monomer or cross-linking agent to create novel fluorinated polymers with tailored properties for applications in aerospace or electronics. mdpi.com

Organic Electronics: Pyridine-containing molecules are widely used in organic light-emitting diodes (OLEDs) as components of hole-transporting materials (HTMs) or electron-transporting materials. acs.orgacs.org The electron-deficient nature of the pyridine ring can be tuned by substituents. By designing and synthesizing derivatives of this compound, it may be possible to develop new materials with optimized energy levels and charge-transport properties for next-generation displays and lighting.

Functional Networks and Resins: The ability of pyridinol derivatives to participate in polymerization reactions, such as [2+2+2] cyclopolymerizations, allows for the creation of thermoset resins with intractable polyarylene networks. mdpi.com These materials exhibit high thermal stability and can be used in applications requiring robust performance under extreme conditions.

Q & A

Q. What are the established synthetic routes for 4-Chloro-5-fluoropyridin-2-OL, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves halogenation and fluorination of pyridine precursors. For example, bromination of hydroxylated pyridine derivatives under controlled conditions (e.g., using bromine or N-bromosuccinimide) followed by fluorination via nucleophilic aromatic substitution (e.g., using KF or CsF in polar aprotic solvents) . Optimization may include:

  • Temperature control : Fluorination reactions often require elevated temperatures (80–120°C) to activate aromatic rings.
  • Catalysts : Lewis acids like ZnCl₂ can enhance halogenation efficiency.
  • Purification : Column chromatography or recrystallization from ethanol/water mixtures improves purity.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • ¹H/¹³C NMR : Distinct signals for the hydroxyl proton (δ ~10–12 ppm, broad) and aromatic protons (δ ~7–8 ppm). Chlorine and fluorine substituents deshield adjacent carbons .
  • IR Spectroscopy : O–H stretch (~3200 cm⁻¹), C–F stretch (~1100 cm⁻¹), and C–Cl stretch (~750 cm⁻¹).
  • Mass Spectrometry (MS) : Molecular ion peak at m/z 161.56 (matching molecular weight) and fragments corresponding to loss of Cl or F groups.

Q. What safety protocols are recommended for handling this compound given limited toxicological data?

Due to insufficient toxicity data (acute or chronic), adhere to:

  • PPE : Gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation.
  • Storage : Inert atmosphere (N₂/Ar) at RT, away from oxidizers .

Advanced Research Questions

Q. How do chloro and fluoro substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS)?

The electron-withdrawing Cl and F groups activate the pyridine ring for NAS by reducing electron density at specific positions.

  • Regioselectivity : Fluorine’s strong -I effect directs nucleophiles to the para position relative to the hydroxyl group.
  • Kinetics : Fluorine’s smaller size compared to Cl allows faster substitution due to reduced steric hindrance .

Q. How can contradictions in reaction outcomes (e.g., varying yields) be resolved when using this compound as a precursor?

  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance NAS but may promote side reactions.
  • pH control : Acidic conditions stabilize the hydroxyl group, while basic conditions deprotonate it, altering reactivity.
  • Byproduct analysis : Use LC-MS to identify intermediates and adjust stoichiometry .

Q. Can computational chemistry predict regioselectivity in derivatization reactions of this compound?

Yes. Density Functional Theory (DFT) calculations can:

  • Map electrostatic potential surfaces to identify electrophilic/nucleophilic sites.
  • Compare activation energies for substitution at different positions.
  • Validate predictions with experimental data (e.g., NMR monitoring) .

Q. What challenges arise in achieving selective mono-functionalization of this compound?

Competing reactive sites (Cl, F, OH) complicate selectivity:

  • Protecting groups : Temporarily block the hydroxyl group with silyl ethers (e.g., TBSCl) to direct reactions to halogenated positions.
  • Catalytic strategies : Transition metals (Pd/Cu) can mediate cross-coupling at specific sites (e.g., Suzuki at Cl position) .

Q. How does the hydroxyl group’s ortho-effect impact tautomeric equilibria and stability?

The hydroxyl group participates in keto-enol tautomerism, influenced by:

  • pH : In acidic conditions, the enol form predominates (intramolecular H-bonding).
  • Solvent polarity : Protic solvents stabilize the keto form.
  • Thermodynamics : Enthalpic stabilization of the enol form may dominate in nonpolar solvents .

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